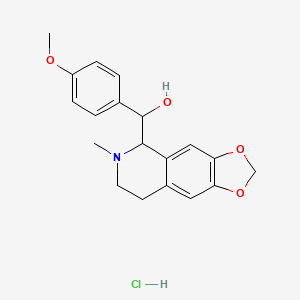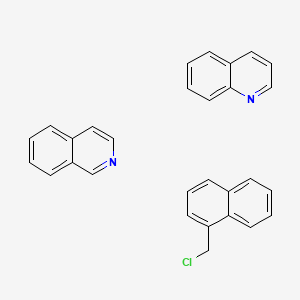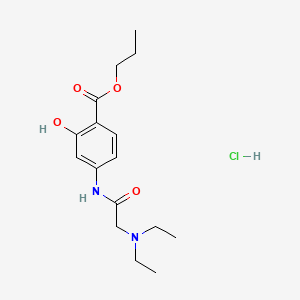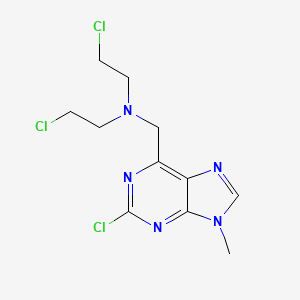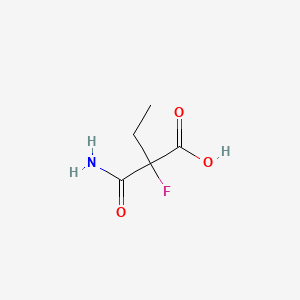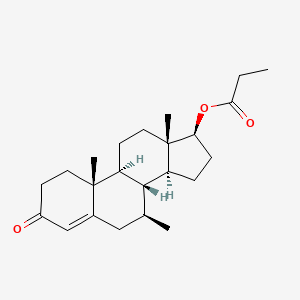![molecular formula C13H13NO2 B12811155 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 6975-03-7](/img/structure/B12811155.png)
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 22061 is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 22061 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, which can alter the oxidation state of the compound.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of NSC 22061 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of catalysts can also enhance the efficiency of the reactions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 22061 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxide.
Reduction: This reaction involves the gain of electrons, which can convert the compound into a more reduced form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 22061 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from the reactions of NSC 22061 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 22061 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of NSC 22061 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 22061 can be compared with other similar compounds to highlight its unique properties and applications. Some similar compounds include:
NSC 22062: This compound has similar chemical properties but differs in its reactivity and applications.
NSC 22063: This compound has a different mechanism of action and is used in different scientific research applications.
NSC 22064: This compound has unique structural features that make it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
6975-03-7 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,12,14H,5-7H2,(H,15,16) |
InChI-Schlüssel |
WKITUGLGMWDDDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC2=C1C3=CC=CC=C3C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


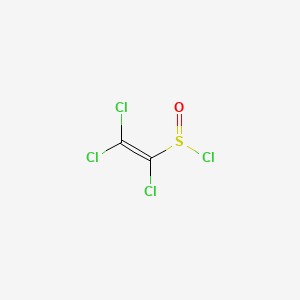
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
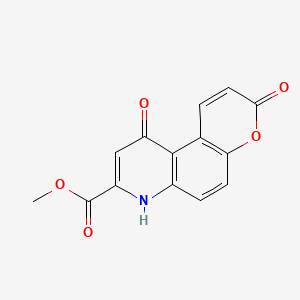
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)


